2-Hydroxy-4-pyridinecarboxaldehyde 2-Hydroxy-4-pyridinecarboxaldehyde
Brand Name: Vulcanchem
CAS No.: 188554-13-4
VCID: VC21090467
InChI: InChI=1S/C6H5NO2/c8-4-5-1-2-7-6(9)3-5/h1-4H,(H,7,9)
SMILES: C1=CNC(=O)C=C1C=O
Molecular Formula: C6H5NO2
Molecular Weight: 123.11 g/mol

2-Hydroxy-4-pyridinecarboxaldehyde

CAS No.: 188554-13-4

Cat. No.: VC21090467

Molecular Formula: C6H5NO2

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-pyridinecarboxaldehyde - 188554-13-4

Specification

CAS No. 188554-13-4
Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
IUPAC Name 2-oxo-1H-pyridine-4-carbaldehyde
Standard InChI InChI=1S/C6H5NO2/c8-4-5-1-2-7-6(9)3-5/h1-4H,(H,7,9)
Standard InChI Key IDDXMCNSHNXTRS-UHFFFAOYSA-N
SMILES C1=CNC(=O)C=C1C=O
Canonical SMILES C1=CNC(=O)C=C1C=O

Introduction

Chemical Identity and Structure

2-Hydroxy-4-pyridinecarboxaldehyde, also known as 2-oxo-1H-pyridine-4-carbaldehyde, is characterized by its pyridine core with strategically positioned functional groups. The compound exists in two tautomeric forms, with the 2-hydroxy form and the 2-oxo form being in equilibrium under normal conditions.

Basic Identification Information

The compound is identified by several key parameters that distinguish it from related structures:

ParameterValue
CAS Number188554-13-4
Molecular FormulaC₆H₅NO₂
Molecular Weight123.10900
Synonyms2-oxo-1H-pyridine-4-carbaldehyde, 2-Hydroxy-4-pyridinecarboxaldehyde
AppearanceSolid/crystalline substance

This heterocyclic compound features both a hydroxyl group at the 2-position and an aldehyde group at the 4-position of the pyridine ring, creating a multifunctional chemical entity with diverse reactivity patterns .

Structural Characteristics

The structural arrangement of 2-Hydroxy-4-pyridinecarboxaldehyde contributes significantly to its chemical behavior. The pyridine ring provides an electron-deficient aromatic system, while the hydroxyl group at position 2 can engage in hydrogen bonding. The aldehyde group at position 4 serves as an electrophilic center, making the compound reactive toward nucleophiles .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Hydroxy-4-pyridinecarboxaldehyde is essential for its applications in various fields and for developing appropriate handling protocols.

Physical Properties

The compound exhibits specific physical characteristics that define its behavior under various conditions:

PropertyValue
Physical StateSolid/crystalline at room temperature
Density1.365 g/cm³
Boiling Point333.7°C at 760 mmHg
Flash Point175.1°C
SolubilitySoluble in polar solvents (water, alcohols)
Melting PointNot available in current data

The relatively high boiling and flash points indicate thermal stability, while the density is typical for organic compounds with similar structures .

Chemical Reactivity

2-Hydroxy-4-pyridinecarboxaldehyde demonstrates chemical behaviors characteristic of both its functional groups:

  • Aldehyde Reactivity: The aldehyde group readily participates in nucleophilic addition reactions, making it useful for various condensation reactions in organic synthesis .

  • Hydroxyl Group Interactions: The hydroxyl functionality can engage in hydrogen bonding, affecting solubility and intermolecular interactions. It can also participate in esterification and other transformations typical of alcohols .

  • Tautomerization: The compound can exist in a tautomeric equilibrium between the 2-hydroxy form and the 2-oxo form, which influences its reactivity in different chemical environments .

Applications and Research Significance

2-Hydroxy-4-pyridinecarboxaldehyde has multiple applications across scientific disciplines, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

The compound's structure makes it valuable in medicinal chemistry for several reasons:

  • Scaffold for Drug Development: The pyridine core with hydroxyl and aldehyde functionalities provides a versatile scaffold for developing bioactive compounds .

  • Potential for Derivatization: The reactive functional groups allow for easy modification to create libraries of compounds for structure-activity relationship studies in drug discovery.

  • Hydrogen Bonding Capabilities: The hydroxyl group can form hydrogen bonds with biological targets, potentially enhancing binding affinity and specificity in drug-target interactions .

Organic Synthesis Applications

In synthetic organic chemistry, 2-Hydroxy-4-pyridinecarboxaldehyde serves as a valuable building block:

  • Precursor for Complex Heterocycles: The compound can be used to construct more complex heterocyclic systems with potential biological activities.

  • Condensation Reactions: The aldehyde group readily participates in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives .

  • Functionality for Cross-Coupling: The hydroxyl group can be converted to other functional groups, facilitating cross-coupling reactions and other transformations.

Related Research Findings

Research on related compounds provides context for understanding the potential significance of 2-Hydroxy-4-pyridinecarboxaldehyde:

  • Pyridinone Derivatives: 4-Hydroxy-2-pyridinone derivatives have shown promising antioxidant and anticancer activities against mammary gland breast cancer (MCF-7) and human prostate cancer (PC-3) .

  • Structural Analogs: Compounds with similar structural features have been investigated for their biological activities, suggesting potential directions for research with 2-Hydroxy-4-pyridinecarboxaldehyde itself .

Hazard TypeDescription
IngestionHarmful if swallowed (H302)
Skin ContactMay cause allergic skin reaction (H317)
Eye ContactCauses serious eye irritation (H319)
InhalationHarmful if inhaled

These hazards necessitate appropriate safety measures during handling and storage .

Comparative Analysis with Related Compounds

Understanding how 2-Hydroxy-4-pyridinecarboxaldehyde relates to similar compounds provides valuable context for its properties and applications.

Comparison with Isomeric and Related Compounds

Several related compounds show interesting structural and property differences:

CompoundCAS NumberMolecular WeightBoiling PointKey Differences
2-Hydroxy-4-pyridinecarboxaldehyde188554-13-4123.11333.7°CSubject compound
3-Hydroxypyridine-4-carboxaldehyde1849-54-3123.11323.8°CHydroxyl at position 3 instead of 2
2-Chloro-5-hydroxy-4-pyridinecarboxaldehyde1060804-53-6157.55Not availableContains chlorine at position 2 and hydroxyl at position 5
2-Pyridinecarboxaldehyde1121-60-4107.11Not availableLacks hydroxyl group

The positional isomer 3-Hydroxypyridine-4-carboxaldehyde shows similar physical properties but may exhibit different reactivity patterns due to the altered hydroxyl position . The chlorinated derivative 2-Chloro-5-hydroxy-4-pyridinecarboxaldehyde represents a more complex substitution pattern with potentially different electronic properties .

Future Research Directions

Several promising research avenues exist for 2-Hydroxy-4-pyridinecarboxaldehyde based on current scientific understanding.

Medicinal Chemistry Opportunities

The compound shows potential for development in several therapeutic areas:

  • Anti-cancer Research: Given the activity of related pyridinone derivatives against cancer cell lines, 2-Hydroxy-4-pyridinecarboxaldehyde could serve as a starting point for developing novel anti-cancer agents .

  • Biological Activity Screening: Comprehensive screening against various biological targets could reveal unexpected activities worth pursuing.

  • Structure Optimization: Systematic modification of the basic structure could lead to compounds with enhanced biological activities and improved pharmacokinetic properties.

Synthetic Methodology Development

The unique functionalization pattern of 2-Hydroxy-4-pyridinecarboxaldehyde presents opportunities for developing new synthetic methods:

  • Regioselective Functionalization: Development of methods for selective modification of specific positions on the pyridine ring.

  • Green Chemistry Approaches: Exploring environmentally friendly synthetic routes to prepare the compound and its derivatives.

  • Catalytic Applications: Investigation of potential catalytic properties in various organic transformations.

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